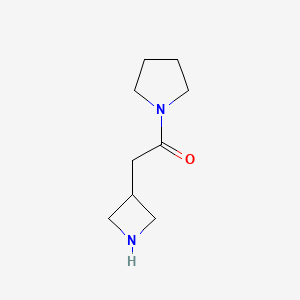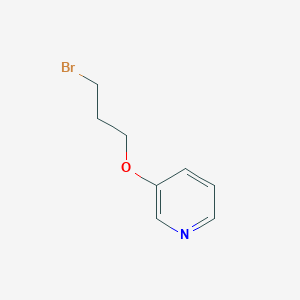
2-(Azetidin-3-yl)-1-(pyrrolidin-1-yl)ethan-1-one
Vue d'ensemble
Description
2-(Azetidin-3-yl)-1-(pyrrolidin-1-yl)ethan-1-one is an organic compound that features both azetidine and pyrrolidine rings. These structures are notable for their presence in various biologically active molecules and pharmaceuticals. The compound’s unique structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study in organic chemistry and related fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Azetidin-3-yl)-1-(pyrrolidin-1-yl)ethan-1-one typically involves the formation of the azetidine and pyrrolidine rings followed by their subsequent coupling. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, azetidine can be synthesized from 3-chloropropylamine through a cyclization reaction using a base such as sodium hydride. Pyrrolidine can be synthesized from 1,4-dibromobutane and ammonia through a similar cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. This could include the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The choice of solvents, catalysts, and purification methods would be optimized to maximize efficiency and minimize waste.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Azetidin-3-yl)-1-(pyrrolidin-1-yl)ethan-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C)
Substitution: Sodium hydride (NaH), alkyl halides
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Amines, alcohols
Substitution: Functionalized azetidine or pyrrolidine derivatives
Applications De Recherche Scientifique
2-(Azetidin-3-yl)-1-(pyrrolidin-1-yl)ethan-1-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals targeting neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-(Azetidin-3-yl)-1-(pyrrolidin-1-yl)ethan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules.
Comparaison Avec Des Composés Similaires
2-(Azetidin-3-yl)-1-(pyrrolidin-1-yl)ethan-1-one can be compared with other compounds containing azetidine or pyrrolidine rings:
Azetidine derivatives: These compounds often exhibit similar reactivity patterns and biological activities due to the presence of the azetidine ring.
Pyrrolidine derivatives: Compounds containing the pyrrolidine ring are also known for their biological activity and are used in various pharmaceutical applications.
List of Similar Compounds
- 2-(Azetidin-3-yl)ethan-1-amine
- 1-(Pyrrolidin-1-yl)ethan-1-one
- 2-(Pyrrolidin-1-yl)ethan-1-amine
These compounds share structural similarities with this compound but may differ in their specific chemical and biological properties.
Propriétés
IUPAC Name |
2-(azetidin-3-yl)-1-pyrrolidin-1-ylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O/c12-9(5-8-6-10-7-8)11-3-1-2-4-11/h8,10H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPSDTAFCBCNOTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CC2CNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





amine](/img/structure/B1399916.png)
![Ethyl 2-[(5-bromopyridin-3-yl)oxy]propanoate](/img/structure/B1399919.png)


![N-[(piperidin-4-yl)methyl]cyclopropanesulfonamide](/img/structure/B1399922.png)



![Ethyl[(5-fluoropyridin-3-yl)methyl]amine](/img/structure/B1399929.png)


